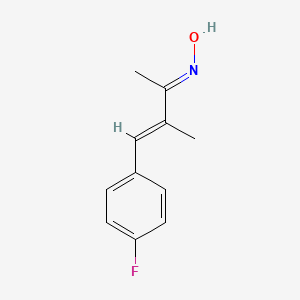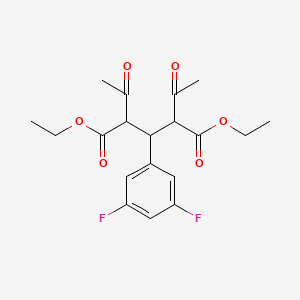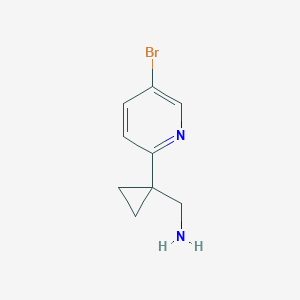
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is a chemical compound with the molecular formula C₁₂H₁₄FNO₂. It is a derivative of butenone, featuring a fluorophenyl group and an oxime functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime typically involves the following steps:
Formation of 4-(4-fluorophenyl)-3-buten-2-one: : This can be achieved by the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base.
Formation of the oxime: : The resulting 4-(4-fluorophenyl)-3-buten-2-one is then reacted with hydroxylamine to form the oxime derivative.
Industrial Production Methods
In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives.
Reduction: : Reduction reactions can lead to the formation of different products.
Substitution: : Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, and aldehydes.
Reduction: : Formation of alcohols and amines.
Substitution: : Formation of different substituted derivatives based on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is compared with other similar compounds to highlight its uniqueness:
4-(4-Fluorophenyl)but-3-en-2-one: : Similar structure but lacks the oxime group.
3-Buten-2-one, 4-phenyl-: : Similar backbone but different substituents.
4-(2-furanyl)-3-buten-2-one: : Different aromatic ring compared to the fluorophenyl group.
These compounds share structural similarities but differ in their functional groups and substituents, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
55224-93-6 |
|---|---|
Molekularformel |
C11H12FNO |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9- |
InChI-Schlüssel |
VYHCVEUJVXJGAO-UFVXJIOISA-N |
SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)




![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)






